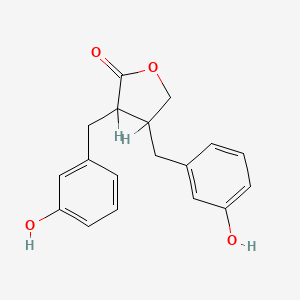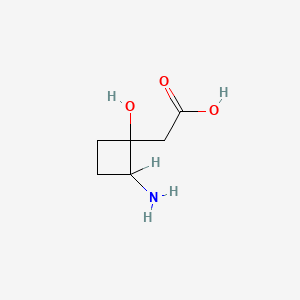
cubane-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cubane-1,4-diamine is a unique organic compound with the molecular formula C8H10N2 It consists of a cubane core, which is a highly strained, cubic arrangement of eight carbon atoms, with two ammonium groups attached at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-cubanediyldiammonium typically involves the functionalization of cubane derivatives. One common method is the nitration of cubane to form 1,4-dinitrocubane, followed by reduction to 1,4-diaminocubane. The final step involves the protonation of the amino groups to form the diammonium salt .
Industrial Production Methods
Industrial production of 1,4-cubanediyldiammonium may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
cubane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of nitro groups to amino groups.
Substitution: The ammonium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of cubane.
Reduction: Amino derivatives of cubane.
Substitution: Various substituted cubane derivatives depending on the reagents used.
科学研究应用
cubane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex cubane derivatives.
Biology: Potential use in studying the effects of strained ring systems on biological activity.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
作用机制
The mechanism of action of 1,4-cubanediyldiammonium involves its interaction with molecular targets through its ammonium groups. These groups can form hydrogen bonds and ionic interactions with various biological molecules, potentially affecting their function. The cubane core’s rigidity and strain may also play a role in its reactivity and interactions.
相似化合物的比较
Similar Compounds
1,4-Diaminocubane: Similar structure but with amino groups instead of ammonium groups.
1,4-Dinitrocubane: Contains nitro groups instead of ammonium groups.
Cubane: The parent hydrocarbon without any functional groups.
Uniqueness
cubane-1,4-diamine is unique due to the presence of ammonium groups, which impart different chemical and physical properties compared to its amino and nitro counterparts. The ammonium groups enhance its solubility in water and its ability to form ionic interactions, making it useful in various applications.
属性
CAS 编号 |
87830-29-3 |
|---|---|
分子式 |
C8H10N2 |
分子量 |
134.18 g/mol |
IUPAC 名称 |
cubane-1,4-diamine |
InChI |
InChI=1S/C8H10N2/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10/h1-6H,9-10H2 |
InChI 键 |
NWLVZVZRWGQCNN-UHFFFAOYSA-N |
SMILES |
C12C3C4C1(C5C2C3(C45)N)N |
规范 SMILES |
C12C3C4C1(C5C2C3(C45)N)N |
Key on ui other cas no. |
87830-29-3 |
同义词 |
1,4-cubanediyldiammonium 1,4-cubanediyldiammonium bis(trinitromethanide) 1,4-pentacyclo(4.2.0.0(2,5).0(3,8).0(4,7))octanediammonium |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e](/img/structure/B1197680.png)



![2-[Carboxymethyl-[[2-hydroxy-3-methyl-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-methylphenyl)-3-oxo-2-benzofuran-1-yl]phenyl]methyl]amino]acetic acid](/img/structure/B1197685.png)


